Cas no 355813-55-7 (2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid)

2-(5-Bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid is a brominated isoindoline derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a reactive isoindole-1,3-dione core coupled with a branched aliphatic carboxylic acid moiety, offering versatility in further functionalization. The bromine substituent enhances its utility as an intermediate in cross-coupling reactions, while the methylbutanoic acid group provides a handle for derivatization or conjugation. This compound is particularly valuable in medicinal chemistry for the development of protease inhibitors or as a building block for bioactive molecules. Its well-defined stereochemistry and high purity make it suitable for precision synthesis in research and industrial settings.
2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid structure
355813-55-7 structure
Product name:2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid
CAS No:355813-55-7
MF:C13H12BrNO4
Molecular Weight:326.142683029175
CID:5231948

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2H-Isoindole-2-acetic acid, 5-bromo-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-
    • 2-(5-Bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid
    • 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid
    • インチ: 1S/C13H12BrNO4/c1-6(2)10(13(18)19)15-11(16)8-4-3-7(14)5-9(8)12(15)17/h3-6,10H,1-2H3,(H,18,19)
    • InChIKey: ZQAZTRZXTJGANQ-UHFFFAOYSA-N
    • SMILES: C(N1C(C2=CC(Br)=CC=C2C1=O)=O)(C(=O)O)C(C)C

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344037-500mg
2-(5-Bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid
355813-55-7 95%
500mg
¥18867.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344037-1g
2-(5-Bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid
355813-55-7 95%
1g
¥19623.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344037-100mg
2-(5-Bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid
355813-55-7 95%
100mg
¥14976.00 2024-05-17
Enamine
EN300-15078-100mg
2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid
355813-55-7
100mg
$364.0 2023-09-27
Enamine
EN300-15078-50mg
2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid
355813-55-7
50mg
$348.0 2023-09-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344037-2.5g
2-(5-Bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid
355813-55-7 95%
2.5g
¥33415.00 2024-05-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00998781-1g
2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid
355813-55-7 95%
1g
¥3325.0 2023-03-11
Enamine
EN300-15078-0.5g
2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid
355813-55-7
0.5g
$699.0 2023-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344037-50mg
2-(5-Bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid
355813-55-7 95%
50mg
¥13219.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344037-250mg
2-(5-Bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid
355813-55-7 95%
250mg
¥18090.00 2024-05-17

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid 関連文献

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acidに関する追加情報

Compound CAS No 355813-55-7: 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid

The compound with CAS No 355813-55-7, known as 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a brominated isoindole ring system fused with a butanoic acid moiety, which contributes to its unique physicochemical properties and bioactivity.

Recent studies have highlighted the importance of isoindole derivatives in drug discovery, particularly in the development of anti-cancer agents. The bromo substituent in the isoindole ring plays a crucial role in modulating the electronic properties of the molecule, thereby enhancing its binding affinity to target proteins. This makes 2-(5-bromo... a promising candidate for further exploration in oncology research. Additionally, the presence of the butanoic acid group introduces hydrophilic characteristics, which may improve the compound's solubility and bioavailability.

The synthesis of 2-(5-bromo... involves a multi-step process that typically includes bromination, cyclization, and functional group transformations. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for preclinical studies. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of the synthesized product.

In terms of biological activity, 2-(5-bromo... has demonstrated potent anti-proliferative effects against various cancer cell lines. Preclinical data suggest that this compound may inhibit key enzymes or signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that it can effectively suppress the activity of kinases such as MAPK and PI3K/AKT, which are often overactivated in malignant tumors.

Beyond its anti-cancer potential, 2-(5-bromo... has also been investigated for its anti-inflammatory properties. Inflammation is a hallmark of numerous chronic diseases, including cardiovascular disorders and neurodegenerative conditions. By targeting inflammatory mediators such as cyclooxygenase (COX) and nitric oxide synthase (NOS), this compound may offer a novel approach to managing inflammatory diseases.

Recent advancements in computational chemistry have further enhanced our understanding of 2-(5-bromo...'s molecular interactions. Molecular docking studies have revealed that the compound exhibits strong binding affinity to several therapeutic targets, including G-protein coupled receptors (GPCRs) and nuclear receptors. These findings underscore its potential as a lead compound for drug development.

In conclusion, 2-(5-bromo... represents a compelling example of how structural modifications can be leveraged to design bioactive molecules with diverse therapeutic applications. As research continues to uncover its full spectrum of biological activities, this compound holds great promise for advancing the field of medicinal chemistry and contributing to the development of innovative treatments for various diseases.

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Purity:99%/99%
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Price ($):436.0/1264.0